1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride, also known as H-7 dihydrochloride, is a scientific research tool used as a protein kinase C (PKC) inhibitor. PKC is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and inflammation []. H-7 dihydrochloride acts by competitively binding to the ATP-binding site of PKC, thereby preventing its activation [].
Several research studies have employed H-7 dihydrochloride to investigate the role of PKC in specific cellular functions. Here are some examples:
H-7 dihydrochloride, with the chemical formula C₁₃H₁₅Cl₂N₄O, is a potent protein kinase inhibitor primarily used in biochemical research. It is classified as a reversible, ATP-competitive inhibitor of serine/threonine kinases, which play crucial roles in various cellular processes. The compound exhibits significant inhibitory activity against several kinases, including protein kinase A, protein kinase G, protein kinase C, and myosin light chain kinase, with reported IC₅₀ values of 3.0 μM, 5.8 μM, 6.0 μM, and 97.0 μM respectively .
H-7 acts as a competitive inhibitor of protein kinase C (PKC) []. It binds to the ATP binding site of PKC, preventing the enzyme from binding to its natural substrate, ATP (adenosine triphosphate) []. This inhibition disrupts the normal signaling pathway mediated by PKC, allowing researchers to study the consequences of PKC inactivation in various cellular processes [].
One study investigating the effect of H-7 on cytolytic activity of T-lymphocytes provides a case study for its mechanism of action []. The study showed that H-7 inhibited a specific type of cytolytic activity triggered by the activation of PKC, but not the cytolytic activity essential for the immune function of these cells []. This finding highlights the potential of H-7 to modulate specific PKC-dependent pathways.
The biological activity of H-7 dihydrochloride is notable for its ability to inhibit various protein kinases involved in cell signaling pathways. Its non-selective nature allows it to affect multiple kinases, making it a valuable tool in research for studying cellular mechanisms and signaling pathways. The inhibition of these kinases can lead to effects such as altered cell proliferation, differentiation, and apoptosis .
H-7 dihydrochloride can be synthesized through several methods involving the condensation of appropriate precursors followed by chlorination steps to yield the dihydrochloride salt form. Common synthetic routes include:
These methods ensure high purity and yield of the compound suitable for research applications.
H-7 dihydrochloride is widely used in scientific research for various applications:
Its broad-spectrum inhibition makes it useful in diverse experimental setups.
Studies have demonstrated that H-7 dihydrochloride interacts with multiple protein kinases, leading to varied biological outcomes. For instance:
These interactions are critical for understanding the compound's role in modulating cellular functions and its potential therapeutic implications .
Several compounds exhibit similar properties to H-7 dihydrochloride, particularly as protein kinase inhibitors. Here are some notable examples:
| Compound Name | Inhibition Profile | Unique Features |
|---|---|---|
| H-89 | Selective for Protein Kinase A | More selective compared to H-7 |
| Staurosporine | Broad-spectrum kinase inhibitor | Higher potency but less specificity |
| Iso-H7 dihydrochloride | Inhibits Protein Kinase C and A | Structural isomer with different IC₅₀ values |
| Gö 6976 | Selective Protein Kinase C inhibitor | More selective than H-7 |
H-7 dihydrochloride's uniqueness lies in its balanced inhibition profile across multiple kinases while maintaining sufficient selectivity for certain targets.
H-7 dihydrochloride demonstrates potent antiviral activity against influenza A virus with an inhibitory concentration (IC50) of 10 μM in vitro [1] [2]. The compound's antiviral mechanism operates through selective inhibition of viral protein synthesis following transcription of viral messenger ribonucleic acid. Research demonstrates that H-7 exposure allows primary transcripts to be sufficiently synthesized in infected cells, and these transcripts remain active in directing viral polypeptide synthesis in cell-free systems [3]. However, the synthesis of viral proteins other than nucleoprotein from viral primary or amplified secondary messenger ribonucleic acids becomes extremely restricted in the presence of H-7 [3].
The antiviral mechanism involves protein kinase C pathway inhibition, which is critical for efficient influenza virus replication. Studies reveal that H-7 blocks the protein kinase C-dependent processes necessary for viral protein translation, while having minimal effect on host cellular protein synthesis [3]. This selective inhibition of viral translation represents a key mechanism by which H-7 suppresses influenza A virus replication without significantly affecting host cell viability.
The compound's effectiveness against influenza A virus extends beyond simple protein kinase C inhibition. Research indicates that H-7 interferes with the viral replication cycle at the post-transcriptional level, specifically targeting the translation machinery required for viral protein synthesis [3]. This mechanism makes H-7 particularly effective against influenza A virus, as it disrupts essential viral processes without broadly affecting cellular metabolism.
H-7 dihydrochloride modifies host-virus interactions through multiple pathways that affect viral replication efficiency. The compound influences cellular signaling cascades that are exploited by influenza A virus for successful infection and replication [4]. By inhibiting protein kinase C activity, H-7 disrupts the signaling networks that viruses utilize to commandeer host cellular machinery for their replication purposes [5].
The modification of host-virus interactions occurs through disruption of cellular kinase networks that are essential for viral lifecycle progression. H-7 treatment results in altered phosphorylation patterns of cellular proteins that are critical for viral replication, thereby creating an unfavorable environment for viral propagation [5]. This approach represents a host-directed antiviral strategy that targets cellular factors rather than viral proteins directly.
Studies demonstrate that H-7 affects the cellular environment in ways that compromise viral replication efficiency while maintaining cellular viability. The compound alters the balance of cellular signaling pathways, particularly those involving protein kinase C, which are frequently hijacked by viruses to facilitate their replication [6]. This modification of the cellular landscape provides a mechanism for antiviral activity that is less prone to the development of viral resistance compared to direct viral protein targeting.
H-7 dihydrochloride exhibits significant anti-metastatic activity through its regulation of matrix metalloproteinase expression and activity. Research demonstrates that H-7 inhibits the messenger ribonucleic acid expression and protein activities of matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-9, and membrane-type 1 matrix metalloproteinase in melanoma cell lines [5]. This inhibition represents a critical mechanism for preventing cancer cell invasion and metastasis.
The suppression of matrix metalloproteinase activity by H-7 occurs through protein kinase C pathway inhibition, which is essential for matrix metalloproteinase gene expression. Studies show that matrix metalloproteinase regulation involves complex signaling cascades that require protein kinase C activity for proper function [5]. By blocking these pathways, H-7 effectively reduces the expression of proteolytic enzymes that are essential for extracellular matrix degradation and cancer cell invasion.
Matrix metalloproteinase suppression by H-7 has been demonstrated in multiple cancer cell types, indicating a broad mechanism of action. The compound's ability to inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9, which are particularly important for basement membrane degradation and cancer cell invasion, makes it an effective anti-metastatic agent [7]. This activity extends beyond simple enzyme inhibition to include transcriptional regulation of matrix metalloproteinase genes.
H-7 dihydrochloride disrupts the extracellular signal-regulated kinase 1/2 phosphorylation cascade, which is crucial for cancer cell proliferation, survival, and metastasis. Research demonstrates that H-7 suppresses phosphorylated extracellular signal-regulated kinase 1/2 levels in cancer cells, thereby interfering with critical survival and proliferation pathways [5]. This disruption represents a key mechanism by which H-7 exerts its anti-neoplastic effects.
The inhibition of extracellular signal-regulated kinase 1/2 phosphorylation occurs through the protein kinase C/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway. Studies show that H-7 blocks signal transduction through this pathway, which is essential for cancer cell survival and metastatic potential [5]. The disruption of this signaling cascade results in reduced cancer cell invasiveness and metastatic capacity.
Extracellular signal-regulated kinase pathway disruption by H-7 affects multiple downstream targets involved in cancer progression. The compound's ability to interfere with this pathway leads to reduced expression of genes involved in cell cycle progression, survival, and metastasis [8]. This broad impact on cancer-related signaling pathways makes H-7 an effective compound for inhibiting neoplastic progression through multiple mechanisms.
H-7 dihydrochloride demonstrates significant immunomodulatory activity through its inhibition of interleukin-1β production. Research shows that H-7 blocks phorbol myristate acetate-stimulated interleukin-1β production in various cell types, indicating its role in regulating inflammatory responses [1] [2]. This inhibition occurs through protein kinase C pathway modulation, which is essential for cytokine production and inflammatory signaling.
The mechanism of interleukin-1β inhibition involves disruption of protein kinase C-dependent signaling pathways that are required for cytokine gene expression and protein synthesis. Studies demonstrate that interleukin-1β production depends on protein kinase C activity for proper transcriptional regulation [9]. By inhibiting protein kinase C, H-7 effectively reduces the cellular capacity to produce this important pro-inflammatory cytokine.
Interleukin-1β production inhibition by H-7 has implications for inflammatory disease management and immune system regulation. The compound's ability to reduce inflammatory cytokine production while maintaining cellular viability makes it a potentially useful tool for managing inflammatory conditions [9]. This immunomodulatory activity extends beyond simple cytokine inhibition to include broader effects on immune cell function and inflammatory signaling pathways.
H-7 dihydrochloride modulates immunoglobulin M secretion in B-lymphocytes through protein kinase-dependent mechanisms. Research demonstrates that H-7 inhibits interleukin-stimulated secretion of immunoglobulin M in B-cell lines, indicating its role in regulating adaptive immune responses [1] [2]. This modulation occurs through interference with the signaling pathways required for antibody production and B-cell activation.
The inhibition of immunoglobulin M secretion involves disruption of protein kinase pathways that are essential for B-cell differentiation and antibody production. Studies show that immunoglobulin M production requires specific protein kinase activities for proper regulation [10]. H-7's ability to inhibit these pathways results in reduced antibody secretion, which has implications for immune system function and regulation.
B-lymphocyte immunoglobulin M secretion modulation by H-7 affects both the quantity and timing of antibody production. The compound's influence on B-cell signaling pathways extends beyond simple inhibition to include effects on B-cell activation, differentiation, and survival [10]. This comprehensive modulation of B-cell function makes H-7 a valuable tool for studying adaptive immune responses and potentially for therapeutic applications in immune system disorders.